molecular formula C20H20N2O4S2 B2741762 N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 852707-01-8

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2741762
CAS No.: 852707-01-8
M. Wt: 416.51
InChI Key: DMBBBKBLFIXGCQ-UHFFFAOYSA-N
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Description

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound featuring a thiazole core substituted with a 4-methoxyphenyl group and a propanamide linker terminated by a tosyl (p-toluenesulfonyl) group. This specific molecular architecture, which incorporates multiple aromatic systems and a sulfonamide moiety, makes it a candidate for various investigations in medicinal chemistry and drug discovery. Compounds with similar structural features, particularly those containing the 4-(4-methoxyphenyl)thiazol-2-yl group, have been identified as key scaffolds in developing biologically active molecules. For instance, such structures have been explored as potent and selective activators of potassium channels and have been investigated for their anthelmintic properties . The presence of the tosyl group is a common feature in many pharmacologically active compounds and can be crucial for molecular interactions with biological targets. Researchers may find this compound valuable as a building block for synthesizing more complex derivatives or as a starting point for probing structure-activity relationships (SAR) in specific therapeutic areas. All available information, including physicochemical data and potential applications, is derived from computational analysis and analogy to published research on closely related compounds. This compound is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-14-3-9-17(10-4-14)28(24,25)12-11-19(23)22-20-21-18(13-27-20)15-5-7-16(26-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBBBKBLFIXGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction yields 4-(4-methoxyphenyl)thiazol-2-amine.

    Amidation Reaction: The 4-(4-methoxyphenyl)thiazol-2-amine is then reacted with 3-tosylpropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The tosyl group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-(4-hydroxyphenyl)thiazol-2-yl)-3-tosylpropanamide.

    Reduction: Formation of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-aminopropanamide.

    Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that compounds containing the thiazole moiety, including N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide, exhibit promising anticancer properties. The thiazole ring is known for its ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation. For instance, derivatives of thiazole have shown efficacy against multiple cancer cell lines, suggesting that modifications to the thiazole structure can enhance anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives possess significant antibacterial and antifungal activities. Specifically, modifications to the thiazole structure can lead to enhanced potency against resistant strains of bacteria and fungi . The presence of the methoxy group in this compound may contribute to its enhanced interaction with microbial targets.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Research has indicated that:

  • The thiazole moiety is essential for biological activity; modifications can lead to significant changes in potency.
  • The methoxy group enhances lipophilicity and may improve binding affinity to target sites.
  • The tosyl group contributes to the compound's stability and bioavailability .

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of this compound on human breast cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics. Further analysis revealed that the compound induced apoptosis through activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of derivatives based on the thiazole structure, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values lower than those of existing antibiotics .

Mechanism of Action

The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where acetylcholine levels are diminished.

Comparison with Similar Compounds

Core Thiazole Derivatives

The compound shares structural homology with other 4-aryl-thiazole derivatives:

Compound Name Key Substituents Structural Differences Reference
T16Ainh-A01 4-methoxyphenyl, ethyl-hydroxy-methylpyrimidine Pyrimidine-thioacetamide side chain
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-...thiazole Chlorophenyl, fluorophenyl-triazolyl-pyrazolyl Triazole-pyrazole hybrid substituent
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine HBr Hydrazine hydrobromide, tetrahydro-azepinyl Hydrazine linker instead of tosylpropanamide
Methyl 3-(N-(4-(4-chlorophenyl)thiazol-2-yl)... Chlorophenyl, sulfamoylphenyl ester Sulfonamide ester side chain

Key Observations :

  • T16Ainh-A01 () shares the 4-methoxyphenyl-thiazole core but replaces the tosylpropanamide with a pyrimidine-thioacetamide group, likely altering its target specificity.
  • Chlorophenyl/fluorophenyl analogs () exhibit planar molecular conformations but differ in electronic properties due to halogen vs. methoxy substituents .

Impact of Tosylpropanamide vs. Hydrazine Linkers

  • N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine HBr () demonstrated superior cardioprotective activity compared to Levocarnitine and Mildronate, reducing smooth muscle hypoxia response by 30–40% . This suggests that hydrazine linkers enhance bioactivity in cardiovascular models.
  • In contrast, the tosylpropanamide group in the target compound may improve metabolic stability due to sulfonamide resistance to enzymatic cleavage, though direct comparative data are lacking.

Role of Aryl Substituents

  • Chlorophenyl/fluorophenyl analogs () introduce electronegative substituents, which may improve membrane permeability but reduce solubility compared to methoxy groups .

Physicochemical and Pharmacokinetic Properties

Property Target Compound T16Ainh-A01 Chlorophenyl Analog Hydrazine HBr
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.1 ~1.9
Solubility (aq.) Low (tosyl group) Moderate Very low High (ionic HBr)
Metabolic Stability High (sulfonamide) Moderate Low (ester hydrolysis) Moderate

Notes:

  • The tosyl group in the target compound balances lipophilicity and stability, making it suitable for oral administration.
  • Hydrazine HBr derivatives () show higher aqueous solubility but may exhibit shorter half-lives due to ionic character .

Biological Activity

N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3SC_{16}H_{18}N_2O_3S, with a molecular weight of 334.39 g/mol. The compound features a thiazole ring, a tosyl group, and a methoxyphenyl moiety which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with tosyl chloride in the presence of a base. The resulting product can be purified through crystallization or chromatography. The following general reaction scheme can be employed:

  • Formation of Thiazole : Starting from 4-methoxyphenyl derivatives, thiazole can be synthesized using standard cyclization methods.
  • Tosylation : The thiazole derivative is then treated with tosyl chloride to introduce the tosyl group at the appropriate position.

Antiplatelet Activity

Research has indicated that compounds similar to this compound exhibit significant antiplatelet activity. For instance, derivatives of 4,5-bis(4-methoxyphenyl)-2-substituted thiazoles have been shown to inhibit platelet aggregation effectively. A study found that these compounds could inhibit malondialdehyde (MDA) synthesis, which is crucial in the pathway leading to platelet activation .

Table 1: Antiplatelet Activity of Related Thiazole Compounds

Compound NameIC50 (µM)Mechanism of Action
Itazigrel0.12Inhibition of thromboxane A2 synthesis
Timegadine0.15Inhibition of platelet aggregation
This compoundTBDTBD

Vasodilatory Effects

In addition to antiplatelet effects, this compound has been evaluated for its vasodilatory properties. Studies indicate that certain thiazole derivatives can induce vasodilation through the modulation of nitric oxide pathways and inhibition of calcium influx in vascular smooth muscle cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole and tosyl moieties significantly affect the biological activity of these compounds. For example, variations in substituents on the methoxyphenyl group can enhance or diminish both antiplatelet and vasodilatory activities. Specifically, the presence of electron-donating groups on the aromatic ring increases potency against platelet aggregation .

Case Studies

  • Study on Antiplatelet Agents : A comprehensive study evaluated several derivatives based on the thiazole structure for their antiplatelet activity. Results indicated that modifications leading to increased lipophilicity improved interaction with platelet receptors .
  • Vasodilation Research : Another investigation focused on the vasodilatory effects in rat aorta models, demonstrating that certain derivatives exhibited significant vasodilation with minimal side effects on blood pressure regulation .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 7.2–8.1 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 2.4 ppm (tosyl methyl) confirm substituent placement .
    • ¹³C NMR : Carbonyl signals (170–175 ppm) and thiazole ring carbons (120–140 ppm) validate the backbone .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) indicate functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and structural integrity .

How can researchers design experiments to evaluate the cardioprotective potential of this compound, and what controls are essential for validating pharmacological activity?

Q. Advanced

  • In vitro assays : Measure hypoxia-induced contractile responses in cardiomyocytes using calcium imaging. Compare results to reference drugs (e.g., Levocarnitine) .
  • In vivo models : Use ischemia-reperfusion injury models in rodents, assessing biomarkers like troponin and lactate dehydrogenase .
  • Controls : Include vehicle-only groups, positive controls (e.g., Mildronate), and structurally related inactive analogs to isolate target effects .
  • Statistical rigor : Employ ANOVA with post-hoc tests to account for variability in biological replicates .

What strategies can be employed to resolve contradictions in reported biological activities of thiazole derivatives, and how might structural modifications influence these outcomes?

Q. Advanced

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, dosage) across studies to identify confounding variables .
  • SAR studies : Modify substituents (e.g., replacing methoxy with halogen groups) to assess activity changes. Computational docking can predict binding affinity shifts toward targets like HDACs or kinases .
  • Mechanistic profiling : Use transcriptomics/proteomics to identify off-target effects that may explain divergent results .

What are the typical functional group reactivities of this compound, and how do they influence its chemical modifications?

Q. Basic

  • Tosyl group : Electrophilic sulfonyl moiety participates in nucleophilic substitutions (e.g., with amines or thiols) .
  • Thiazole ring : Susceptible to electrophilic aromatic substitution at the 5-position; reacts with halogens or nitrating agents .
  • Amide bond : Stable under basic conditions but hydrolyzes in strong acids, enabling controlled cleavage for derivatization .

How can computational methods such as molecular docking be integrated with experimental data to elucidate the mechanism of action?

Q. Advanced

  • Target prediction : Use SwissTargetPrediction or AutoDock to identify potential protein targets (e.g., cyclooxygenase-2) based on structural similarity to known inhibitors .
  • Binding mode validation : Compare docking poses with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize high-affinity candidates .

What are the recommended protocols for ensuring compound purity during synthesis, and how can common by-products be identified and minimized?

Q. Basic

  • Purification : Use gradient elution in flash chromatography (silica gel, hexane/EtOAc) to separate unreacted starting materials .
  • By-product identification : LC-MS detects common impurities like de-tosylated intermediates or oxidized thiazole rings .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove polar by-products .

In SAR studies, which substituents on the thiazole ring significantly modulate biological efficacy, and what methodological approaches are used to assess these effects?

Q. Advanced

  • Key substituents :
    • 4-Methoxyphenyl : Enhances lipophilicity and membrane permeability, critical for CNS activity .
    • Tosyl group : Increases metabolic stability by resisting esterase cleavage .
  • Methodologies :
    • Parallel synthesis : Generate analogs with varied substituents and screen in high-throughput assays .
    • Free-Wilson analysis : Quantify contributions of individual substituents to activity using regression models .

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